![molecular formula C41H66O16S B1254414 Bacopaside III](/img/structure/B1254414.png)
Bacopaside III
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Overview
Description
Bacopaside III is a natural product found in Bacopa monnieri with data available.
Scientific Research Applications
Anticancer Properties
- Bacopaside I and II, closely related to Bacopaside III, show potential in inhibiting the growth, migration, and invasion of breast cancer cell lines. These compounds act synergistically to reduce the viability and proliferation of cancer cells, suggesting potential applications in cancer therapy (Palethorpe et al., 2019).
Neuroprotective Effects
- Bacopaside I demonstrates neuroprotective effects against injury caused by cerebral ischemia, potentially improving cerebral energy metabolism and increasing antioxidant levels. This suggests a possible application in treating neurological disorders (Liu et al., 2013).
Antidepressant-Like Effects
- Bacopaside I has been found to possess antidepressant-like effects, potentially related to its antioxidant activation and noradrenergic activation. This could indicate its use in managing depression (Liu et al., 2013).
Anti-Angiogenic Agent
- Bacopaside II, another closely related compound, shows promise as an anti-angiogenic agent by reducing endothelial cell migration and tubulogenesis and inducing apoptosis. This indicates potential applications in controlling abnormal blood vessel growth (Palethorpe et al., 2018).
Cognitive Enhancing Properties
- Bacopa monnieri, the source of this compound, has been traditionally used for enhancing memory and cognition. Insights into its molecular aspects, including the role of bacosides, suggest its application in improving cognitive functions (Sekhar et al., 2019).
Inhibition of Inflammatory Pathways
- Bacopa monnieri exhibits anti-inflammatory activity in the brain, possibly through the inhibition of pro-inflammatory cytokines. This could imply an application in treating CNS disorders characterized by inflammation (Nemetchek et al., 2017).
Antiproliferative Effects on Glioma Cells
- Bacopaside II nanoparticles have shown significant antiproliferative effects on C6 glioma cells, promoting cell apoptosis. This highlights its potential application in glioma therapy (Sekhar et al., 2021).
properties
Molecular Formula |
C41H66O16S |
---|---|
Molecular Weight |
847 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C41H66O16S/c1-20(2)14-21-15-52-41-18-40(19-53-41)22(33(41)39(21,7)47)8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,40)6)56-34-31(46)32(23(42)16-51-34)57-35-30(45)29(44)28(43)24(55-35)17-54-58(48,49)50/h14,21-35,42-47H,8-13,15-19H2,1-7H3,(H,48,49,50)/t21-,22-,23+,24-,25+,26-,27+,28-,29+,30-,31-,32+,33+,34+,35+,37+,38-,39+,40+,41-/m1/s1 |
InChI Key |
JZAZJIXVJNAOQD-HYXREVLBSA-N |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)O)C)C)C |
synonyms |
bacopaside III |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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